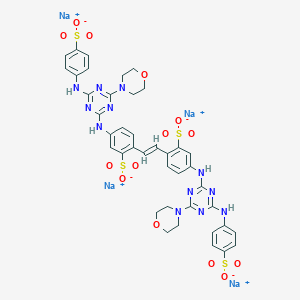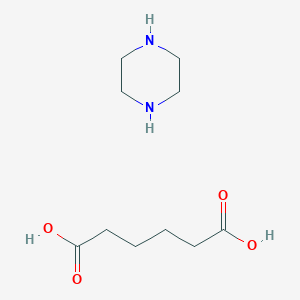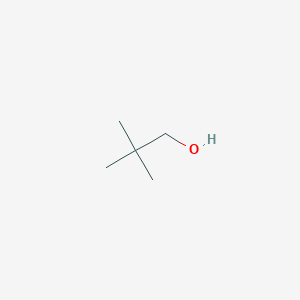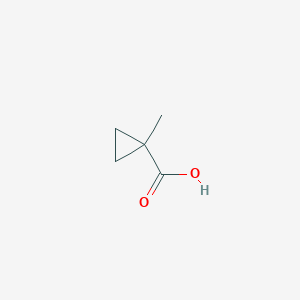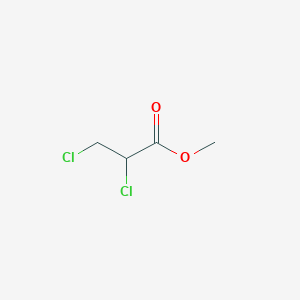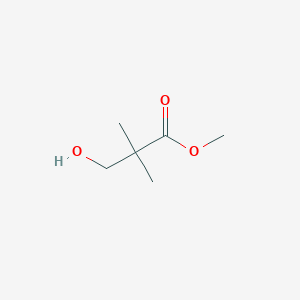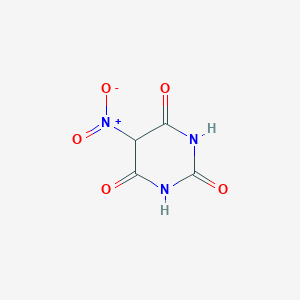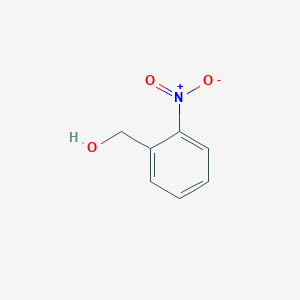
2-Nitrobenzyl alcohol
Übersicht
Beschreibung
2-Nitrobenzyl alcohol is a research chemical that is often used in polymer and materials science . It is a white to light yellow crystal powder . Its molecular formula is O2NC6H4CH2OH and it has a molecular weight of 153.14 .
Synthesis Analysis
2-Nitrobenzyl alcohol has been used in various synthesis processes. For instance, it has been used in the synthesis of cinnolines via an intramolecular redox cyclization reaction . Another method involves the use of chlorobenzene, Ortho Nitro Toluene, Diisopropyl azodicarboxylate, and bromine .
Molecular Structure Analysis
The molecular structure of 2-Nitrobenzyl alcohol can be represented as O2NC6H4CH2OH .
Chemical Reactions Analysis
2-Nitrobenzyl alcohol has been involved in various chemical reactions. For example, it has been used as a photoreactive group with amine selectivity for photoaffinity labeling and crosslinking of biomolecules . Another study showed that irradiation of 2-nitrobenzyl alcohol in various solvents yields 2-nitroso benzaldehyde with quantum yields of about 60% .
Physical And Chemical Properties Analysis
2-Nitrobenzyl alcohol is a solid substance with a boiling point of 270 °C and a melting point of 69-72 °C . It has a molecular weight of 153.14 .
Wissenschaftliche Forschungsanwendungen
Phototriggered Labeling and Crosslinking
2-Nitrobenzyl alcohol (NB) is used as a photoreactive group with amine selectivity. It has applications for photoaffinity labeling and crosslinking of biomolecules . This work confirms that NB is an efficient photoreactive group and has great potential in drug discovery, chemical biology, and protein engineering .
Drug Discovery
The photoreactive nature of 2-Nitrobenzyl alcohol makes it a valuable tool in drug discovery. It can be used to create photoaffinity labels, which are molecules that bind to a target protein and can be activated by light to form a covalent bond .
Chemical Biology
In the field of chemical biology, 2-Nitrobenzyl alcohol is used for its photoreactive properties. It can be used to study the interactions between biomolecules, providing valuable insights into biological systems .
Protein Engineering
2-Nitrobenzyl alcohol can be used in protein engineering for the creation of photo-crosslinking amino acids. These can be incorporated into proteins to study their structure and function .
Polymer and Materials Science
The o-nitrobenzyl group (o-NB) is frequently utilized in polymer and materials science . It covers the use of based cross-linkers for photodegradable hydrogels, o-NB side chain functionalization in (block) copolymers, o-NB side chain functionalization for thin film patterning, o-NB for self-assembled monolayers .
Photodegradable Hydrogels
2-Nitrobenzyl alcohol is used in the creation of photodegradable hydrogels. These are networks of polymer chains that can be degraded by light, allowing for controlled release of drugs or other substances .
Thin Film Patterning
In the field of materials science, 2-Nitrobenzyl alcohol is used for thin film patterning. The o-NB group can be used to create patterns on the surface of materials, which has applications in electronics and other fields .
Bioconjugates
2-Nitrobenzyl alcohol is used in the creation of photo-cleavable bioconjugates. These are molecules that can be cleaved by light, allowing for controlled release of a substance in a biological system .
Wirkmechanismus
Target of Action
The primary target of 2-Nitrobenzyl alcohol (NB) is biomolecules, specifically those containing amine groups . NB acts as a photoreactive group with amine selectivity, making it a valuable tool in the fields of drug discovery, chemical biology, and protein engineering .
Mode of Action
Upon irradiation, 2-Nitrobenzyl alcohol undergoes a photochemical reaction, forming 2-nitroso hydrates through a dual proton transfer . This reaction is initiated by an intramolecular 1,5-H shift yielding aci-nitro protomers as primary photoproducts . The primary aci-nitro intermediates react via two competing paths, depending on the reaction medium .
Biochemical Pathways
The biochemical pathways affected by 2-Nitrobenzyl alcohol involve the formation of 2-nitroso hydrates and benzisoxazolidine intermediates . In aprotic solvents and in aqueous acid and base, reaction via hydrated nitroso compounds formed by proton transfer prevails . In water, pH 3–8, the classical mechanism of cyclization to benzisoxazolidine intermediates, followed by ring opening to carbonyl hydrates, predominates .
Result of Action
The result of 2-Nitrobenzyl alcohol’s action is the formation of 2-nitroso benzaldehyde or 2-nitroso acetophenone, depending on the solvent and conditions . These products are formed with quantum yields of about 60% . This efficient photochemical reaction has potential applications in photoaffinity labeling and crosslinking of biomolecules .
Action Environment
The action of 2-Nitrobenzyl alcohol is influenced by environmental factors such as the type of solvent and pH . For instance, the balance between the formation of hydrated nitroso compounds and benzisoxazolidine intermediates depends on the reaction medium . Additionally, safety data sheets suggest that 2-Nitrobenzyl alcohol should be stored in a well-ventilated place and kept tightly closed , indicating that exposure to air and moisture may affect its stability and efficacy.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRBVBFLFQKBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210101 | |
| Record name | 2-Nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream powder; [Alfa Aesar MSDS] | |
| Record name | 2-Nitrobenzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21394 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000858 [mmHg] | |
| Record name | 2-Nitrobenzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21394 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Nitrobenzyl alcohol | |
CAS RN |
612-25-9 | |
| Record name | 2-Nitrobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrobenzyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitrobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-NITROBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M66390M78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Nitrobenzyl alcohol?
A1: The molecular formula of 2-Nitrobenzyl alcohol is C7H7NO3, and its molecular weight is 153.13 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize 2-Nitrobenzyl alcohol?
A2: Researchers commonly employ Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to characterize 2-Nitrobenzyl alcohol. These techniques provide valuable information about the molecule's vibrational modes and structural features. []
Q3: What is the significance of the photochemical properties of 2-Nitrobenzyl alcohol?
A3: 2-Nitrobenzyl alcohol exhibits interesting photochemical behavior, particularly its conversion to 2-nitrosobenzaldehyde upon irradiation. This photoconversion involves the formation of an aci-nitro intermediate and can proceed through different mechanistic pathways depending on the solvent. [, , , ]
Q4: Can electron beam irradiation be used to functionalize mesoporous materials with 2-Nitrobenzyl alcohol?
A4: Yes, electron beam irradiation has been successfully employed to functionalize mesoporous silica (MCM-41) and titanium dioxide (TiO2) with 2-Nitrobenzyl alcohol. This method offers advantages over traditional chemical methods, such as higher reaction speed and lower chemical contamination. [, ]
Q5: How does 2-Nitrobenzyl alcohol react with trifluoromethanesulfonic acid?
A5: In the presence of trifluoromethanesulfonic acid at 90 °C, 2-Nitrobenzyl alcohol undergoes a complex reaction sequence to yield 4-amino-3-carboxyphenyl trifluoromethanesulfonate. This transformation involves the formation of intermediates such as the C-protonated conjugate acid of anthranil N-oxide and 2-nitrosobenzaldehyde. []
Q6: Can 2-Nitrobenzyl alcohol be used as a starting material for the synthesis of quinolines?
A6: Yes, 2-Nitrobenzyl alcohol serves as a valuable precursor in various quinoline synthesis methods. For instance, it can react with formic acid and alcohols in an iron-catalyzed redox condensation reaction to yield substituted quinolines. [] Additionally, ruthenium-catalyzed reactions of 2-Nitrobenzyl alcohol with secondary alcohols have also proven effective for quinoline synthesis. []
Q7: What is the role of 2-Nitrobenzyl alcohol in the synthesis of quinazolinones?
A7: 2-Nitrobenzyl alcohol reacts with tetrahydroisoquinolines in a metal-free process to afford quinazolinones. This method demonstrates tolerance to a variety of functional groups, highlighting its versatility in synthetic chemistry. []
Q8: Can 2-Nitrobenzyl alcohol derivatives be used for photodirected oligonucleotide detritylation?
A8: Yes, researchers have investigated substituted 2-nitrobenzyltrichloroacetate esters, derived from 2-Nitrobenzyl alcohol, for photodirected oligonucleotide detritylation in solid films. These esters function as photoacid generators, releasing trichloroacetic acid upon irradiation, which facilitates the detritylation process. The efficiency of this process is influenced by the substituents on the 2-nitrobenzyl ring and the presence of polymers in the film. []
Q9: How is 2-Nitrobenzyl alcohol employed in the development of drug delivery systems?
A9: 2-Nitrobenzyl alcohol finds application in creating stimuli-responsive drug delivery systems due to its photocleavable nature. For example, researchers have incorporated 2-Nitrobenzyl alcohol as a linker in the synthesis of thermo-responsive and photo-cleavable block copolymers. These copolymers form micelles that can release encapsulated drugs in response to specific stimuli, such as light and temperature changes. [, , , , ]
Q10: What are the major metabolic pathways of 2,4-dinitrotoluene (2,4-DNT) involving 2-Nitrobenzyl alcohol derivatives?
A10: In rats, 2,4-DNT is metabolized to 2,4-dinitrobenzyl alcohol (2,4-DNB), which is further converted to 2,4-dinitrobenzyl glucuronide (2,4-DNB-G) and excreted in bile. Intestinal microflora then transform 2,4-DNB-G back to 2,4-DNB, along with other metabolites like 4-amino-2-nitrobenzyl alcohol and 2-amino-4-nitrobenzyl alcohol. [, ]
Q11: What is the significance of the metabolic pathway of 2,4-DNT involving 2-Nitrobenzyl alcohol derivatives in terms of mutagenicity?
A11: The metabolic conversion of 2,4-DNT to 2,4-DNB and its subsequent oxidation to 2,4-dinitrobenzaldehyde is significant because 2,4-dinitrobenzaldehyde is a potent mutagen. The formation of this mutagenic metabolite highlights potential health risks associated with 2,4-DNT exposure. [, ]
Q12: Are there differences in the metabolism of nitrotoluene isomers?
A12: Yes, studies using rat hepatocytes show that while all three nitrotoluene isomers (2-nitrotoluene, 3-nitrotoluene, and 4-nitrotoluene) are metabolized to their corresponding benzyl alcohols, significant differences exist in the subsequent metabolism of these benzyl alcohols. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


